molecular formula C12H9NaO3S B12859821 Sodium [1,1'-biphenyl]-2-sulfonate

Sodium [1,1'-biphenyl]-2-sulfonate

Cat. No.: B12859821
M. Wt: 256.25 g/mol
InChI Key: CWNWIGKTLUSTBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium [1,1’-biphenyl]-2-sulfonate is an organic compound that belongs to the class of biphenyl derivatives. It is characterized by the presence of a sulfonate group attached to the biphenyl structure. This compound is widely used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium [1,1’-biphenyl]-2-sulfonate typically involves the sulfonation of biphenyl. One common method is the reaction of biphenyl with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In industrial settings, the production of sodium [1,1’-biphenyl]-2-sulfonate is carried out on a larger scale using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and filtration, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Sodium [1,1’-biphenyl]-2-sulfonate undergoes several types of chemical reactions, including:

    Electrophilic Substitution: The sulfonate group can participate in electrophilic substitution reactions, where it can be replaced by other electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.

    Nucleophilic Substitution: The sulfonate group can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens and nitrating agents, with reactions typically carried out in the presence of catalysts such as aluminum chloride.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide are used under controlled temperatures.

Major Products: The major products formed from these reactions include various substituted biphenyl derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Sodium [1,1’-biphenyl]-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium [1,1’-biphenyl]-2-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can interact with proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in various biological and medical applications .

Comparison with Similar Compounds

  • Sodium [1,1’-biphenyl]-4-sulfonate
  • Sodium [1,1’-biphenyl]-3-sulfonate
  • Sodium [1,1’-biphenyl]-2,4-disulfonate

Comparison: Sodium [1,1’-biphenyl]-2-sulfonate is unique due to the specific position of the sulfonate group on the biphenyl structure. This positioning affects its chemical reactivity and interaction with other molecules. Compared to its isomers, sodium [1,1’-biphenyl]-2-sulfonate may exhibit different solubility, stability, and biological activity, making it suitable for specific applications .

Properties

Molecular Formula

C12H9NaO3S

Molecular Weight

256.25 g/mol

IUPAC Name

sodium;2-phenylbenzenesulfonate

InChI

InChI=1S/C12H10O3S.Na/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15);/q;+1/p-1

InChI Key

CWNWIGKTLUSTBW-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.